

Introduction: Unveiling a Versatile Aromatic Diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Diaminomesitylene

Cat. No.: B7775592

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2,4-Diaminomesitylene, also known as 2,4,6-trimethyl-1,3-phenylenediamine, is a sterically hindered aromatic diamine that serves as a crucial building block in synthetic chemistry.^{[1][2]} Its unique structure, featuring two amino groups positioned meta to each other on a trimethyl-substituted benzene ring, imparts a distinct set of properties and reactivity. The methyl groups provide steric bulk, influencing the molecule's conformation and the reactivity of the adjacent amino functionalities. This guide offers a comprehensive overview of its synthesis, properties, reactivity, and handling, providing the technical insights necessary for its effective application in research and development, particularly in polymer science and medicinal chemistry.^[1]

Part 1: Core Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. **2,4-Diaminomesitylene** is a crystalline solid at room temperature, with solubility in various organic solvents.^{[1][3]}

Table 1: Physicochemical Properties of 2,4-Diaminomesitylene

Property	Value	Source
CAS Number	3102-70-3	[1][4][5][6]
Molecular Formula	C ₉ H ₁₄ N ₂	[1][6][7]
Molecular Weight	150.22 g/mol	[1][5][7]
Appearance	White to yellow to orange powder/crystal	[3]
Melting Point	89-91 °C	[1][8]
Boiling Point	297.7 °C at 760 mmHg	[1][8]
Density	1.051 g/cm ³	[1]
Water Solubility	22.7 g/L at 20°C	[1]
Solubility	DMSO (Slightly), Methanol (Slightly)	[1]
Flash Point	158.4 °C	[1]
IUPAC Name	2,4,6-trimethylbenzene-1,3-diamine	[5]
Canonical SMILES	<chem>CC1=CC(=C(C(=C1N)C)N)C</chem>	[1][5]
InChIKey	ZVDSMYGTJDFNHN-UHFFFAOYSA-N	[5][7]

Spectroscopic Characterization

Full spectral data are critical for identity confirmation. Comprehensive ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for **2,4-Diaminomesitylene** are publicly available through various databases.

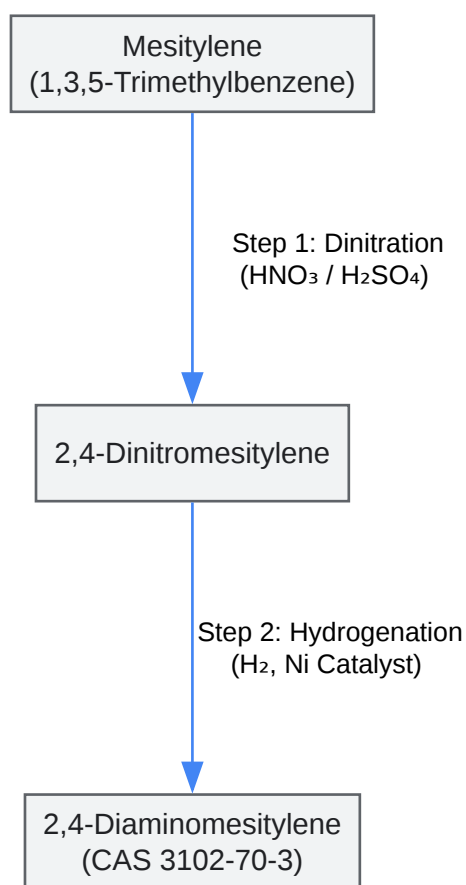
- NMR Spectra (¹H and ¹³C): Available in SpectraBase and referenced in PubChem.[5]
- Mass Spectrometry (GC-MS): Data is available from the NIST Mass Spectrometry Data Center.[5]

- IR Spectra (FTIR): Available in SpectraBase.[5]

Part 2: Synthesis and Purification

The most common and industrially viable synthesis of **2,4-Diaminomesitylene** is a two-step process starting from mesitylene (1,3,5-trimethylbenzene). This process involves a dinitration followed by a catalytic hydrogenation.[9][10] The causality behind this choice is the high yield and purity achievable, leveraging well-established and scalable chemical transformations.

Diagram 1: Synthetic Workflow



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Caption: Two-step synthesis of **2,4-Diaminomesitylene** from mesitylene.

Experimental Protocol: Two-Step Synthesis

This protocol is a synthesized representation of established industrial methods.[9][10]

Step 1: Dinitration of Mesitylene to 2,4-Dinitromesitylene

- **Rationale:** A mixture of nitric acid and sulfuric acid is a potent nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is necessary for the electrophilic aromatic substitution on the electron-rich mesitylene ring. The reaction temperature is carefully controlled to prevent over-nitration and side reactions.
- **Methodology:**
 - Charge a reaction vessel with mesitylene.
 - Prepare a nitrating mixture of concentrated sulfuric acid (H_2SO_4) and nitric acid (HNO_3). A typical weight ratio is 75-87 parts H_2SO_4 to 13-25 parts HNO_3 .[\[10\]](#)
 - Under vigorous stirring, slowly add the nitrating mixture to the mesitylene while maintaining the reaction temperature between 20-100 °C.[\[9\]](#)[\[10\]](#)
 - After the addition is complete, continue the reaction for 30-35 minutes.[\[9\]](#)
 - Allow the mixture to settle and separate the layers.
 - The organic layer, containing 2,4-dinitromesitylene, is neutralized and washed.

Step 2: Catalytic Hydrogenation to **2,4-Diaminomesitylene**

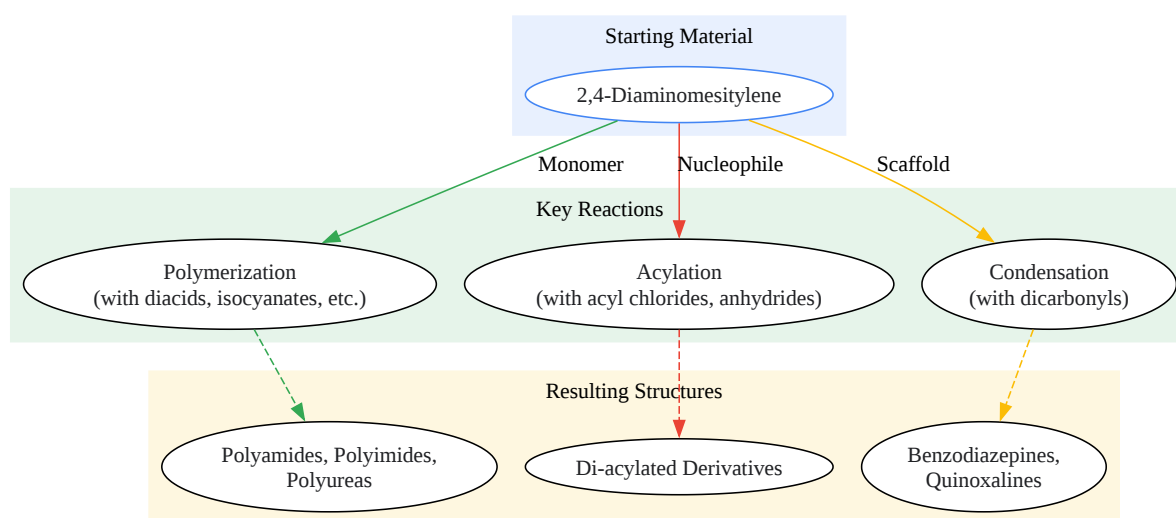
- **Rationale:** Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. A nickel-based catalyst is often used due to its high activity and cost-effectiveness.[\[9\]](#)[\[10\]](#) The reaction is performed under hydrogen pressure to drive the reduction to completion.
- **Methodology:**
 - Charge an autoclave with the 2,4-dinitromesitylene obtained from Step 1, a suitable solvent (e.g., methanol), and a nickel catalyst.[\[9\]](#)
 - Purge the autoclave with nitrogen gas to remove air, then introduce hydrogen gas.
 - Heat the mixture to 50-120 °C under a hydrogen pressure of 1-4 MPa.[\[9\]](#)[\[10\]](#)

- Maintain the reaction with stirring until hydrogen uptake ceases, indicating the completion of the reduction.
- After the reaction, vent the hydrogen and discharge the reaction mixture.
- The catalyst is filtered off, and the solvent (methanol) is removed by distillation.
- The resulting crude **2,4-Diaminomesitylene** is purified by cooling, crystallization, and filtration.[9] This method can yield a product with purity exceeding 99.5%.[10]

Part 3: Reactivity and Applications in Development

The synthetic utility of **2,4-Diaminomesitylene** stems from the reactivity of its two primary amine groups, which can act as nucleophiles or be converted into other functional groups. This makes it a valuable monomer for polymerization and a scaffold in medicinal chemistry.

Diagram 2: Core Reactivity Pathways



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- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Aromatic Diamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7775592#2-4-diaminomesitylene-cas-number-3102-70-3]

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